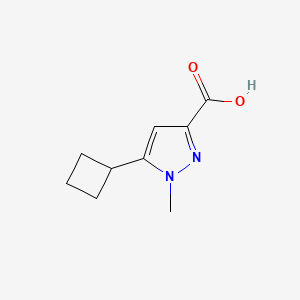![molecular formula C10H17NO2 B13539812 (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, 1,1-dimethylethyl ester](/img/structure/B13539812.png)
(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1R,5S,6R)-3-azabicyclo[310]hexane-6-carboxylate is a bicyclic compound with a tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,5S,6R)-3-azabicyclo[31One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Industrial Production Methods
Industrial production methods for tert-butyl esters, including tert-butyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate, often utilize continuous flow processes. These methods are preferred due to their scalability, reduced reaction times, and improved safety profiles .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Tert-butyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active molecules, which can be used in drug discovery and development.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivatives and their intended applications.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (1R,5S,6R)-2-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylate
- rel- (1R,5S,6r)-tert-Butyl 3-oxabicyclo [3.1.0]hexane-6-carboxylate
Uniqueness
Tert-butyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific bicyclic structure and the presence of the tert-butyl ester group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
tert-butyl (1S,5R)-3-azabicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)8-6-4-11-5-7(6)8/h6-8,11H,4-5H2,1-3H3/t6-,7+,8? |
InChI Key |
LDRMTHBWKUYPBH-DHBOJHSNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C1[C@H]2[C@@H]1CNC2 |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2C1CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


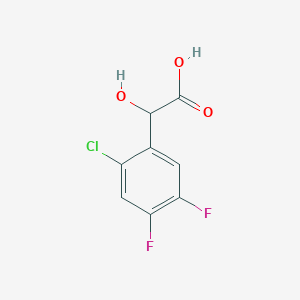
![3-((6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539739.png)
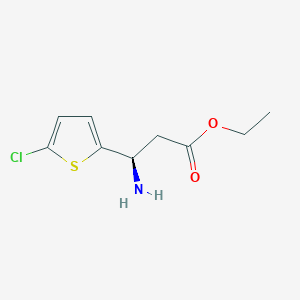
![Tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13539743.png)
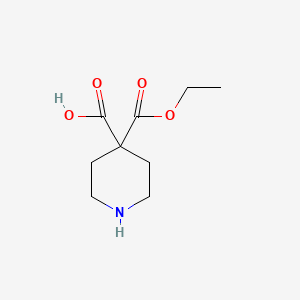
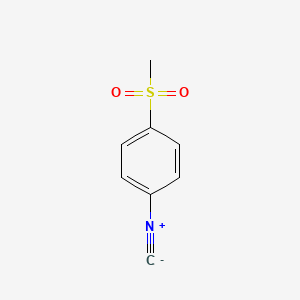
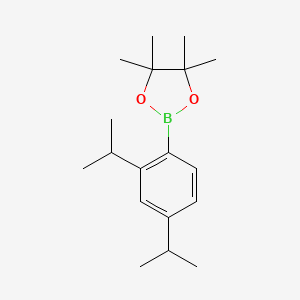
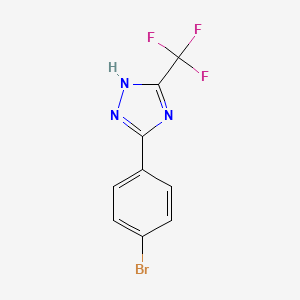
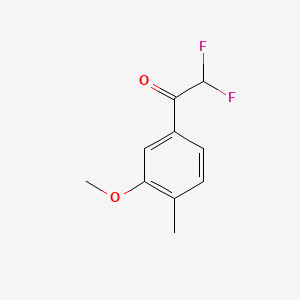
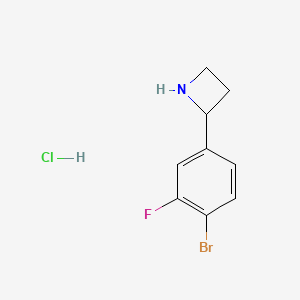

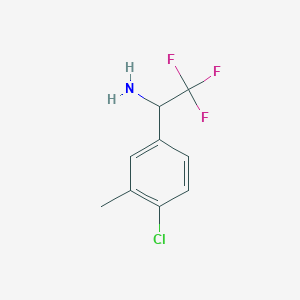
![3-[1-(Aminomethyl)cyclopropyl]benzoicacidhydrochloride](/img/structure/B13539790.png)
